![molecular formula C13H10N2O B175554 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5814-41-5](/img/structure/B175554.png)

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Vue d'ensemble

Description

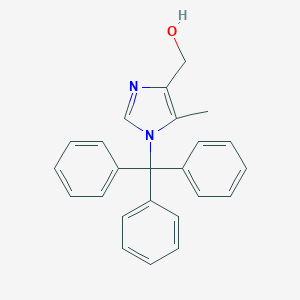

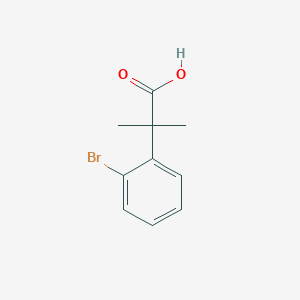

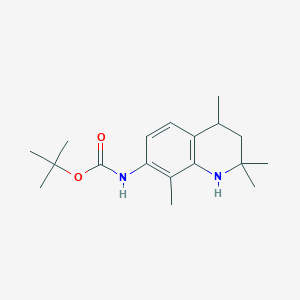

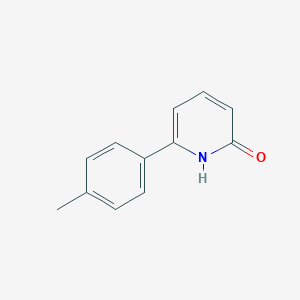

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with the linear formula C13H10N2O . It has a molecular weight of 210.237 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is represented by the linear formula C13H10N2O . Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one are not fully detailed in the search results. The compound has a molecular weight of 210.237 .Applications De Recherche Scientifique

Application Summary

This compound and its derivatives have been studied for their anti-cancer properties. Specifically, they have been evaluated for anti-proliferative activity against human cancer cell lines .

Methods of Application

Researchers synthesized a series of structural derivatives and tested them against five human cancer cell lines to determine their efficacy. The methods included cell viability assays to measure IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Results

One derivative, referred to as compound 9a, showed potent tumor growth inhibition with IC50 values ranging from 0.71-7.29 μM. It was found to induce apoptosis in cancer cells, affecting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

Methods of Application: The research involved the synthesis of novel 7,8-disubstituted derivatives and their evaluation as Chk1 inhibitors through biochemical assays .

Results: The studies provided insights into the structure-activity relationship, aiding in the design of more effective Chk1 inhibitors for therapeutic use .

Methods of Application: The approach includes the modification of the compound’s structure to tailor its electronic properties for specific material applications .

Results: While specific outcomes are not detailed in the available data, the research contributes to the development of new materials with desired electronic characteristics .

Methods of Application: Studies involve assessing the environmental fate of these compounds, including their breakdown products and interaction with various environmental factors .

Results: The findings from these studies are crucial for understanding the environmental implications of using such compounds and ensuring they do not pose a risk to ecosystems .

Methods of Application: This involves using the compound in various biological assays to observe its interaction with biological molecules and pathways .

Results: The compound’s influence on biological systems can lead to a better understanding of certain diseases and the development of new treatment strategies .

Methods of Application: The compound undergoes various chemical reactions, such as alkylation or acylation, to produce new chemical entities .

Results: The synthesis of new molecules from this compound expands the chemical space for the discovery of compounds with novel properties or applications .

Methods of Application: Research involves in vivo and in vitro studies to assess the compound’s affinity for various neurotransmitter receptors and its ability to modulate their activity .

Results: Preliminary results suggest that certain derivatives may have beneficial effects in models of neurological diseases, warranting further investigation .

Methods of Application: Chemists utilize various organic reactions, such as condensation or cyclization, to transform the compound into more complex structures .

Results: The versatility of this compound in organic synthesis has led to the creation of numerous novel molecules with potential applications in different industries .

Methods of Application: The compound is used in techniques like chromatography or spectrometry as a reference for calibration or as a reactant in chemical assays .

Results: The use of this compound in analytical methods has improved the accuracy and sensitivity of various chemical analyses .

Methods of Application: Advanced computational techniques, such as molecular dynamics simulations and quantum chemical calculations, are employed .

Results: Computational studies provide insights into the compound’s behavior at the molecular level, which is essential for rational drug design .

Methods of Application: Clinical trials and laboratory tests are performed on animals to determine the safety and therapeutic potential of these drugs .

Results: Some derivatives have shown promise in treating certain conditions in animals, leading to the development of new veterinary medicines .

Methods of Application: Engineers study the compound’s behavior under various process conditions to optimize industrial chemical reactions .

Results: Research has led to more efficient chemical processes, contributing to the advancement of chemical manufacturing technologies .

Methods of Application: The synthesis started from 2-aminobenzoic acid and substituted 2-chloronitrobenzenes to prepare derivatives with varying activity levels on ulcers .

Results: One derivative, AWD 26-06, showed promising results and was selected for further clinical evaluation due to its high activity on ulcers .

Methods of Application

A series of derivatives were synthesized and tested against five human cancer cell lines. The mechanisms of growth inhibition and apoptosis induction were investigated through various assays .

Results: Compound 9a was particularly effective, exhibiting potent tumor growth inhibition with IC50 values ranging from 0.71-7.29 μM and inducing apoptosis in cancer cells .

Methods of Application: The studies involved administering the compound to rats and monitoring its metabolites and pharmacokinetic parameters .

Results: The research provided valuable data on the compound’s metabolism, which is crucial for its development as a therapeutic agent .

Safety And Hazards

Propriétés

IUPAC Name |

5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVFXAAMMFTLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206884 | |

| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |

CAS RN |

5814-41-5 | |

| Record name | 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)